molecular formula C14H16N4OS B2884581 2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine CAS No. 1207048-68-7

2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine

Cat. No.: B2884581
CAS No.: 1207048-68-7
M. Wt: 288.37
InChI Key: RJCSGFBLPQDVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 6, and an ethanamine side chain at position 3.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-12(7-8-15)20-14-16-13(17-18(9)14)10-3-5-11(19-2)6-4-10/h3-6H,7-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCSGFBLPQDVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine , often referred to as a derivative of the thiazolo[3,2-b][1,2,4]triazole class, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of 246.33 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the potential of thiazole and triazole derivatives in inhibiting the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. Studies have demonstrated that certain triazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival . The compound's structural features may enhance its interaction with biological targets relevant to cancer therapy.

Anti-inflammatory Effects

Triazole derivatives have also been recognized for their anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation . This could position this compound as a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors that target specific pathways in microbial and cancer cells.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and cell growth regulation.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can modulate oxidative stress levels in cells, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against ESKAPE pathogens with variable potency.
Highlighted anticancer effects through apoptosis induction in various cancer cell lines.
Reported anti-inflammatory effects by inhibiting COX-2 and reducing cytokine levels.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Biological Activity Key Reference
2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine (Target Compound) 2-(4-MeOPh), 6-Me, 5-(CH₂CH₂NH₂) Antimicrobial, Anticancer (preliminary)
6-(4-Methoxyphenyl)-2-phenylthiazolo[3,2-b][1,2,4]triazole (4b) 2-Ph, 6-(4-MeOPh) Growth regulation
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) 2-(4-MeOPh), 6-(4-BrPh) Enhanced anticancer activity
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-MeOPh)-6-Me-thiazolo-triazol-5-yl]ethyl}ethanediamide 5-(CH₂CH₂CONH-aryl), 2-(4-MeOPh), 6-Me Not reported (structural derivative)

Key Observations:

Substituent Position 2 : The 4-methoxyphenyl group is conserved in the target compound and 10b. Halo-substituted derivatives (e.g., 10b with Br) show higher anticancer activity due to increased electrophilicity and membrane permeability .

Position 5: The ethanamine side chain in the target compound contrasts with acetamide (e.g., ethanediamide in ) or ketone groups (e.g., 1-(6-methylthiazolo-triazol-5-yl)ethanone in ). Ethanamine’s primary amine may enhance interactions with acidic residues in biological targets, as seen in similar scaffolds targeting bacterial glucosyltransferases .

Comparison with Analogues :

  • Halo-substituted derivatives (e.g., 10b) require brominated aryl precursors .
  • Acetamide derivatives (e.g., ) are synthesized via amidation of carboxylic acid intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.